molecular formula C14H14BrN3O2S B11117544 2-[(4-bromobenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

2-[(4-bromobenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B11117544
M. Wt: 368.25 g/mol
InChI Key: LNHQTQGCFGALQB-UHFFFAOYSA-N
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Description

2-[(4-bromobenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is a synthetic organic compound with the molecular formula C14H14BrN3O2S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-bromobenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide typically involves the reaction of 4-bromobenzoyl chloride with N,N,4-trimethyl-1,3-thiazole-5-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromobenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-bromobenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-bromobenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-bromobenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is unique due to its specific structural features, such as the presence of a thiazole ring and a bromobenzoyl group.

Properties

Molecular Formula

C14H14BrN3O2S

Molecular Weight

368.25 g/mol

IUPAC Name

2-[(4-bromobenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C14H14BrN3O2S/c1-8-11(13(20)18(2)3)21-14(16-8)17-12(19)9-4-6-10(15)7-5-9/h4-7H,1-3H3,(H,16,17,19)

InChI Key

LNHQTQGCFGALQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)Br)C(=O)N(C)C

Origin of Product

United States

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